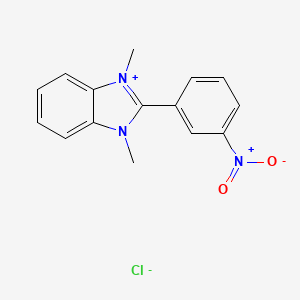

![molecular formula C19H16BrClO3 B5215133 7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one](/img/structure/B5215133.png)

7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromene derivatives are a class of organic compounds with diverse biological activities and chemical properties. They are of interest in pharmaceutical and material sciences due to their structural diversity and functionalizability.

Synthesis Analysis

The synthesis of chromene derivatives often involves strategies like regioselective bromination, cyclization, and functionalization reactions. For instance, regioselective bromination and rearrangement of tetrahydrobenzo[h]chromen-2-one using N-bromosuccinimide highlights a method for introducing bromine into chromene derivatives (Wang Yang, 2010). Additionally, cyclobenzylation and catalytic C-H bond functionalization using palladium(II) offer pathways for synthesizing olefinbenzyl-chromen-4-ones (Yu-Feng Lin et al., 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated through X-ray diffraction methods, as demonstrated in studies on compounds like 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (M. S. Løiten et al., 1999).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including cyclization under mildly basic conditions to yield benzo[c]chromen-6-ones and their tetrahydro analogues (P. Dao et al., 2018). The functionalization of ortho-bromobenzylic alcohols via palladium catalysis to synthesize chromenes highlights the versatility of chromene chemistry (L. Mahendar, G. Satyanarayana, 2014).

Physical Properties Analysis

The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure and substituents. Studies on related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, provide insights into the impact of halogenation on these properties (P. Barili et al., 2001).

Chemical Properties Analysis

The chemical properties of chromene derivatives, including reactivity, stability, and functional group transformations, are key to their utility in synthetic chemistry. The reactions of zinc enolates derived from bromoalkanones with bromochromen-2-ones illustrate the reactivity of chromene derivatives under certain conditions (V. V. Shchepin et al., 2006).

Safety and Hazards

Orientations Futures

There is limited information available on “7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one”, indicating that there is much to be explored about this compound. Future research could focus on its synthesis, properties, and potential applications. For instance, a related compound has shown potential as a lead for the synthesis of more effective hybrids .

Propriétés

IUPAC Name |

7-[(4-bromophenyl)methoxy]-6-chloro-4-propylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCMOHSSNJSKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5215059.png)

![N-[4-(aminosulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5215068.png)

![1,2-dichloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5215089.png)

![1-(4-chlorophenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215092.png)

![2-({[3-(ethoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5215107.png)

![{1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-2-pyrrolidinyl}methanol](/img/structure/B5215110.png)

![diisopropyl 2,6-dimethyl-4-[5-(2-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5215119.png)

![2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5215138.png)

![5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5215159.png)

![N-(2-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5215162.png)